molecular formula C12H20BrNOSi B8674011 4-Bromo-2-((tert-butyldimethylsilyl)oxy)-6-methylpyridine

4-Bromo-2-((tert-butyldimethylsilyl)oxy)-6-methylpyridine

Cat. No. B8674011
M. Wt: 302.28 g/mol
InChI Key: NPTWRDYNAJODTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-((tert-butyldimethylsilyl)oxy)-6-methylpyridine is a useful research compound. Its molecular formula is C12H20BrNOSi and its molecular weight is 302.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-((tert-butyldimethylsilyl)oxy)-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-((tert-butyldimethylsilyl)oxy)-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-2-((tert-butyldimethylsilyl)oxy)-6-methylpyridine

Molecular Formula

C12H20BrNOSi

Molecular Weight

302.28 g/mol

IUPAC Name

(4-bromo-6-methylpyridin-2-yl)oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C12H20BrNOSi/c1-9-7-10(13)8-11(14-9)15-16(5,6)12(2,3)4/h7-8H,1-6H3

InChI Key

NPTWRDYNAJODTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)O[Si](C)(C)C(C)(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromo-6-methylpyridin-2-ol (376 mg, 2 mmol) in dry DMF (20 mL) is stirred under N2. TBDMS-Cl (600 mg, 4 mmol) is added, followed by triethylamine (0.97 mL, 7.00 mmol), and the mixture is stirred at rt for 1 h. The solution is poured into ice-water (170 mL) and extracted with diethyl ether (5×50 mL). The combined extracts are dried over Na2SO4 and the solvent is evaporated under reduced pressure. The residue is taken up in pentane (50 mL), dried over Na2SO4 and the solvent evaporated again, to afford the crude title compound as a yellow oil. This is used without further purification.
Quantity
376 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
0.97 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
170 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.